Cas no 1448125-35-6 (methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- methyl 7-(benzenesulfonamido)-3,4-dihydro-1H-isoquinoline-2-carboxylate
- F2417-0694
- methyl 7-(phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- AKOS024647514
- 1448125-35-6
-
- インチ: 1S/C17H18N2O4S/c1-23-17(20)19-10-9-13-7-8-15(11-14(13)12-19)18-24(21,22)16-5-3-2-4-6-16/h2-8,11,18H,9-10,12H2,1H3
- InChIKey: GSBZUCXYUPHFIY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NC1C=CC2=C(C=1)CN(C(=O)OC)CC2)(=O)=O
計算された属性
- せいみつぶんしりょう: 346.09872823g/mol
- どういたいしつりょう: 346.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2417-0694-5μmol |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-10mg |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-15mg |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-2μmol |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-1mg |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-3mg |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-40mg |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-25mg |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-10μmol |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2417-0694-75mg |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
1448125-35-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報
Research Brief on Methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 1448125-35-6)
The compound methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 1448125-35-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the structural uniqueness of methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, which features a tetrahydroisoquinoline core modified with a benzenesulfonamide group and a carboxylate ester. This scaffold is of particular interest due to its resemblance to bioactive alkaloids and its potential to interact with various biological targets. Researchers have explored its synthesis through multi-step organic reactions, optimizing yields and purity for further biological evaluation.
In vitro studies have demonstrated that this compound exhibits promising activity against several enzyme targets, including proteases and kinases, which are implicated in various disease pathways. Preliminary data suggest that the benzenesulfonamide moiety plays a critical role in binding affinity, while the tetrahydroisoquinoline core contributes to metabolic stability. These findings position the compound as a viable candidate for further optimization and development.
Moreover, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate with its targets. Docking simulations reveal favorable binding poses in the active sites of key enzymes, supporting the observed biological activity. Researchers are now investigating derivatives of this compound to enhance potency and selectivity.
In conclusion, methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate represents a promising scaffold for drug discovery, with ongoing research aimed at elucidating its full therapeutic potential. Future studies will focus on in vivo efficacy, pharmacokinetics, and toxicology to advance this compound toward preclinical development.
1448125-35-6 (methyl 7-benzenesulfonamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) 関連製品
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)
- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)
- 2680695-14-9(benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)
- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 2229544-18-5(2-phenyl-5-(prop-2-yn-1-yl)thiophene)
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 1105196-39-1([2-(4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine)